2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate
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Overview
Description
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate, also known as UMAP, is a synthetic penicillin derivative that has been extensively studied for its potential use in treating bacterial infections. This compound is unique among penicillin derivatives due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as its ability to penetrate biofilms.
Mechanism Of Action
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate works by inhibiting the activity of bacterial cell wall synthesis enzymes, specifically transpeptidases and carboxypeptidases. This leads to the disruption of bacterial cell wall formation, ultimately resulting in bacterial death.
Biochemical And Physiological Effects
In addition to its antibacterial activity, 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has also been shown to have low toxicity and good stability, making it an attractive candidate for further development.
Advantages And Limitations For Lab Experiments
One advantage of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate is its broad-spectrum activity, which makes it a potentially useful tool for studying a wide range of bacterial infections. However, its high cost and limited availability may make it difficult to use in certain experimental settings.
Future Directions
There are numerous potential future directions for research on 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate. One area of interest is the development of new formulations of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate that can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanisms of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate's anti-inflammatory effects, and to explore its potential use in treating inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate in humans, with the ultimate goal of developing new treatments for bacterial infections.
Synthesis Methods
The synthesis of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate involves the reaction of 6-aminopenicillanic acid with 3,4-dihydroxyphenylacetic acid and 4-phenylphenyl isocyanate, followed by the addition of methyl isocyanate. This multi-step process has been optimized for high yield and purity, and has been successfully replicated in numerous studies.
Scientific Research Applications
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been studied extensively for its potential use in treating a variety of bacterial infections, including those caused by drug-resistant strains. In vitro studies have demonstrated its efficacy against a wide range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In vivo studies have also shown promising results, with 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate demonstrating efficacy in animal models of infection.
properties
CAS RN |
106135-38-0 |
---|---|
Product Name |
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate |
Molecular Formula |
C31H29N4NaO8S |
Molecular Weight |
640.6 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[[methyl-(4-phenylbenzoyl)carbamoyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C31H30N4O8S.Na/c1-31(2)24(29(41)42)35-27(40)23(28(35)44-31)32-25(38)22(19-13-14-20(36)21(37)15-19)33-30(43)34(3)26(39)18-11-9-17(10-12-18)16-7-5-4-6-8-16;/h4-15,22-24,28,36-37H,1-3H3,(H,32,38)(H,33,43)(H,41,42);/q;+1/p-1/t22-,23-,24+,28-;/m1./s1 |
InChI Key |
QLLQREKOSBDHPL-LUWPLTNYSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
Other CAS RN |
106135-38-0 |
synonyms |
2-(3'-(4-phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate 2-PPCMUDP 2-PPCMUDP sodium salt |
Origin of Product |
United States |
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